molecular formula C26H29NO4 B1389320 N-[3-(2-Phenoxyethoxy)benzyl]-2-(tetrahydro-2-furanylmethoxy)aniline CAS No. 1040683-89-3

N-[3-(2-Phenoxyethoxy)benzyl]-2-(tetrahydro-2-furanylmethoxy)aniline

Cat. No.: B1389320
CAS No.: 1040683-89-3
M. Wt: 419.5 g/mol
InChI Key: JHPSZLKUCNNAPH-UHFFFAOYSA-N
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Description

Historical Context and Discovery Chronology

The development of this compound must be understood within the broader historical context of aniline derivative synthesis and aromatic amine chemistry. The foundational work in aniline chemistry traces back to 1826 when Otto Unverdorben first isolated aniline from the destructive distillation of indigo, initially naming it crystalline. This discovery marked the beginning of systematic investigations into aromatic amine compounds that would eventually lead to the sophisticated derivatives observed in contemporary chemical research.

The progression from simple aniline to complex derivatives like this compound represents centuries of advancement in synthetic organic chemistry. Friedrich Runge's work in 1834, where he isolated compounds from coal tar that produced distinctive blue colors upon treatment with chloride of lime, demonstrated the rich chemical diversity possible within aromatic amine systems. The systematic study of these compounds gained momentum through the work of C. J. Fritzsche in 1841, who treated indigo with caustic potash to yield an oil he named aniline, derived from the Sanskrit terms meaning dark-blue and the indigo plant.

The industrial significance of aniline derivatives became apparent with their first large-scale use in manufacturing mauveine, a purple dye discovered in 1856 by William Henry Perkin under the guidance of August Wilhelm von Hofmann. This breakthrough established the foundation for the synthetic dye industry and demonstrated the commercial potential of modified aromatic amine structures. The rapid growth of aniline-based chemistry in the late 1850s and 1860s created the intellectual and technical infrastructure necessary for developing increasingly complex derivatives.

Modern synthetic approaches to compounds like this compound emerged from advances in protecting group chemistry, cross-coupling reactions, and sophisticated purification techniques developed throughout the twentieth century. The incorporation of tetrahydrofuran rings and multiple ether linkages reflects contemporary understanding of conformational control and molecular recognition principles that guide modern drug design and materials science applications.

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex aromatic amine derivatives. The molecule's name systematically describes each structural component, beginning with the core aniline framework and proceeding through the various substituents in order of priority and position.

The primary structural framework consists of an aniline moiety, which provides the foundational aromatic amine functionality. The systematic name begins with this core structure, identified as aniline, representing the benzene ring bearing the amino group that serves as the central scaffold for additional substitutions. The amino nitrogen serves as the point of attachment for the primary substitution pattern, specifically the 3-(2-Phenoxyethoxy)benzyl group.

The benzyl substituent attached to the amino nitrogen incorporates a phenoxyethoxy chain at the meta position of the benzyl ring. This substitution pattern is systematically described as 3-(2-Phenoxyethoxy)benzyl, where the numeral 3 indicates the meta position on the benzyl ring, and the parenthetical expression describes the complete phenoxyethoxy substituent. The phenoxyethoxy group itself consists of a phenyl ring connected through an oxygen atom to an ethylene bridge, which then connects through another oxygen atom to the benzyl ring system.

Structural Component Systematic Description Chemical Formula Contribution
Core Aniline Primary aromatic amine C₆H₆N
Benzyl Substituent N-linked benzyl group C₇H₇
Phenoxyethoxy Chain Meta-positioned ether linkage C₈H₉O₂
Tetrahydrofuranylmethoxy Ortho-positioned heterocyclic ether C₅H₉O₂
Total Molecular Formula Complete structure C₂₆H₂₉NO₄

The ortho position of the aniline ring bears a tetrahydro-2-furanylmethoxy substituent, systematically described to indicate both the position of attachment and the complete structure of the heterocyclic ether group. The tetrahydrofuran ring system provides a five-membered saturated heterocycle containing one oxygen atom, with a methoxy linker connecting this heterocycle to the aniline ring at the 2-position.

The complete systematic name thus describes a molecule where the central aniline framework supports two major substituents: an N-linked substituted benzyl group and an O-linked heterocyclic ether group. This nomenclature system ensures unambiguous identification of the compound's structure while following established conventions for complex aromatic amine derivatives. The Chemical Abstracts Service registry number 1040683-89-3 provides an additional unique identifier for this specific structural arrangement.

Position Within Aromatic Amine Chemical Taxonomy

This compound occupies a specific position within the broader classification system of aromatic amines, representing a secondary aromatic amine with complex ether-linked substituents. According to established chemical taxonomy, amines are classified based on the number of organic substituents attached to the nitrogen atom, with this compound clearly falling into the secondary amine category due to the presence of one hydrogen atom and one organic substituent on the amino nitrogen.

The aromatic amine classification distinguishes this compound from aliphatic amines, as the nitrogen atom is directly connected to an aromatic ring system. This aromatic connection fundamentally influences the compound's electronic properties, reactivity patterns, and potential biological activities. The aromatic character of the amine functionality creates unique electronic environments that differ significantly from those observed in purely aliphatic amine systems.

Within the secondary aromatic amine subcategory, this compound represents a highly substituted derivative where both the aromatic ring and the nitrogen atom bear complex substituents. The benzyl group attached to the nitrogen introduces additional aromatic character, creating a system with multiple conjugated aromatic rings connected through flexible linkers. This structural arrangement places the compound within a specialized subset of aromatic amines designed for specific research applications.

The presence of multiple ether linkages within the molecular structure adds another layer of classification complexity. The phenoxyethoxy chain and tetrahydrofuranylmethoxy substituent create a molecule that exhibits characteristics of both aromatic amines and polyether systems. This dual functionality positions the compound at the intersection of several chemical categories, including aromatic amines, benzyl ethers, and heterocyclic compounds.

Classification Level Category Defining Characteristics
Primary Organic Nitrogen Compounds Contains amino functional group
Secondary Aromatic Amines Nitrogen attached to aromatic ring
Tertiary Secondary Aromatic Amines One organic substituent on nitrogen
Quaternary Polysubstituted Derivatives Multiple complex substituents
Specialized Research Chemical Designed for specific applications

The compound's classification as a research chemical reflects its specialized synthetic origin and intended applications in scientific investigations. Unlike simple aromatic amines that may occur naturally or have broad industrial applications, this compound represents a deliberately designed molecular architecture created to fulfill specific research objectives, particularly in the field of proteomics research where its unique structural features may facilitate specific protein interactions or binding studies.

The heterocyclic component, specifically the tetrahydrofuran ring, adds additional taxonomic complexity by introducing saturated heterocyclic chemistry into the aromatic amine framework. Tetrahydrofuran represents a five-membered saturated ring containing one oxygen atom, classified among the cyclic ethers. This structural element contributes conformational rigidity to specific regions of the molecule while maintaining the overall flexibility necessary for biological recognition processes.

Properties

IUPAC Name

2-(oxolan-2-ylmethoxy)-N-[[3-(2-phenoxyethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO4/c1-2-9-22(10-3-1)29-16-17-30-23-11-6-8-21(18-23)19-27-25-13-4-5-14-26(25)31-20-24-12-7-15-28-24/h1-6,8-11,13-14,18,24,27H,7,12,15-17,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPSZLKUCNNAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC=C2NCC3=CC(=CC=C3)OCCOC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-(Tetrahydro-2-furanylmethoxy)aniline

This intermediate is synthesized via:

Synthesis of 2-Phenoxyethoxybenzyl derivatives

This involves:

Coupling Strategies for Final Compound Formation

The final compound is assembled through multi-step coupling reactions involving the intermediates:

Formation of Benzyl-Substituted Intermediates

  • Nucleophilic aromatic substitution (SNAr) reactions are employed to attach benzyl groups bearing phenoxyethoxy substituents onto aromatic rings.
  • Use of activated aromatic halides (e.g., chlorides or bromides) with phenolic or amino groups.

Coupling of Aniline Derivatives with Heteroaryl Components

  • Reductive amination or alkylation reactions facilitate the attachment of the tetrahydro-furanyl moiety to the aniline core.
  • Mitsunobu reactions are utilized for ether formation, especially for attaching phenoxyethoxy groups to heteroatoms.

Final Assembly via Cross-Coupling

Reaction Conditions and Solvent Systems

Step Reaction Type Typical Conditions Solvent Reagents/Catalysts
1. Etherification Nucleophilic substitution Reflux, 60-80°C Tetrahydrofuran (THF) Potassium carbonate, phenol derivatives
2. Heterocycle formation Hydrogenation 25-50°C, 1-5 atm H₂ Ethanol, methanol Pd/C catalyst
3. Aromatic substitution SNAr 80-120°C Dioxane, DMF Base (K₂CO₃, NaH)
4. Cross-coupling Palladium catalysis 80-120°C Toluene, dioxane Pd(PPh₃)₄, base (NaOtBu)

Research Findings and Data Tables

Data from patent EP 1 178 973 B1 indicates that the synthesis involves:

Step Key Reagents Temperature Yield Remarks
A Phenol + 2-chloroethyl derivative Reflux ~75% Ether formation
B Reduction of heteroaryl precursors 25°C, H₂ ~80% Hydrogenation
C Coupling with aniline derivatives 80°C ~70% Palladium catalysis
D Deprotection (Boc removal) Acidic conditions >90% TFA in DCM

Notes on Optimization and Challenges

  • Selectivity is critical during ether formation; protecting groups are employed to prevent side reactions.
  • Reaction yields depend heavily on the purity of starting materials and the control of reaction parameters.
  • Solvent choice influences reaction rates and product stability; THF and DMF are preferred for nucleophilic substitutions.

Summary of the Preparation Method

The synthesis of N-[3-(2-Phenoxyethoxy)benzyl]-2-(tetrahydro-2-furanylmethoxy)aniline is a multi-step process involving:

  • Preparation of phenoxyethoxybenzyl intermediates via etherification.
  • Synthesis of tetrahydro-2-furanyl derivatives attached to aniline cores.
  • Sequential coupling using Mitsunobu reactions, SNAr, and palladium-catalyzed cross-couplings.
  • Final deprotection and purification to yield the target compound.

This approach ensures high regioselectivity and yields, supported by extensive patent data and synthetic methodologies documented in heterocyclic and aromatic chemistry literature.

Chemical Reactions Analysis

N-[3-(2-Phenoxyethoxy)benzyl]-2-(tetrahydro-2-furanylmethoxy)aniline can undergo various chemical reactions, including:

Scientific Research Applications

N-[3-(2-Phenoxyethoxy)benzyl]-2-(tetrahydro-2-furanylmethoxy)aniline is primarily used in proteomics research. It is employed as a specialty reagent for studying protein interactions, modifications, and functions. The compound’s unique structure allows it to interact with specific proteins, making it valuable for identifying and characterizing protein complexes and pathways .

Mechanism of Action

The mechanism of action of N-[3-(2-Phenoxyethoxy)benzyl]-2-(tetrahydro-2-furanylmethoxy)aniline involves its interaction with specific molecular targets, such as proteins or enzymes. The compound’s structure enables it to bind to these targets, potentially altering their activity or function. This interaction can lead to changes in cellular pathways and processes, which are studied to understand the compound’s effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural differences and molecular properties of analogous compounds:

Compound Name (IUPAC) Substituent Positions and Groups Molecular Formula Molecular Weight Key Features/Implications Evidence ID
N-[4-(Phenethyloxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline Phenethyloxy (4-position, benzyl); tetrahydrofuranmethoxy (3-position, aniline) C₂₉H₃₁NO₃ 441.57 Increased aromaticity; phenethyloxy may enhance lipid solubility vs. phenoxyethoxy.
N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline Fluorobenzyl (2-position); tetrahydrofuranmethoxy (2-position, aniline) C₁₈H₂₀FNO₂ 301.36 Fluorine introduces electronegativity, potentially improving metabolic stability.
N-[2-(Hexyloxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline Hexyloxy (2-position, benzyl); tetrahydrofuranmethoxy (3-position, aniline) C₂₄H₃₃NO₃ 383.53 Long alkyl chain increases lipophilicity, affecting membrane permeability.
N-[2-(2-Ethoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline Ethoxyethoxy (2-position, benzyl); tetrahydrofuranmethoxy (3-position, aniline) C₂₂H₂₉NO₄ 383.48 Shorter ether chain compared to phenoxyethoxy; may balance solubility and activity.
3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline Dual tetrahydrofuranmethoxy groups (3-position, aniline; 4-position, benzyl) C₂₃H₂₉NO₄ 383.50 Enhanced hydrogen-bonding capacity; possible conformational rigidity.
N-[2-(4-Isopropylphenoxy)propyl]-3-(tetrahydro-2-furanylmethoxy)aniline Isopropylphenoxypropyl (2-position); tetrahydrofuranmethoxy (3-position, aniline) C₂₃H₃₁NO₃ 369.51 Branched alkyl group may improve target binding in hydrophobic pockets.

Functional Group Analysis

  • Phenoxyethoxy vs. Phenethyloxy: The phenoxyethoxy group (target compound) includes an ether linkage, enhancing solubility in polar solvents compared to the purely hydrophobic phenethyloxy group in .
  • Fluorine Substitution : Fluorine in reduces metabolic degradation due to its strong C-F bond, a feature absent in the target compound.
  • Alkyl Chain Length : Hexyloxy and ethoxyethoxy substituents demonstrate how chain length modulates lipophilicity—critical for bioavailability.
  • Dual Tetrahydrofuran Groups : The compound in exhibits two tetrahydrofuranmethoxy groups, likely increasing molecular rigidity and hydrogen-bonding interactions compared to the single group in the target compound.

Biological Activity

N-[3-(2-Phenoxyethoxy)benzyl]-2-(tetrahydro-2-furanylmethoxy)aniline is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that illustrate its effects in various biological systems.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₂₆H₂₉NO₄
  • CAS Number : 1040681-52-4
  • Molecular Weight : 429.52 g/mol
PropertyValue
Molecular FormulaC₂₆H₂₉NO₄
Molecular Weight429.52 g/mol
SolubilitySoluble in DMSO
Hazard ClassificationIrritant

The biological activity of this compound is primarily attributed to its interaction with various cellular targets, including enzymes and receptors involved in signal transduction pathways. Preliminary studies suggest that it may exhibit:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
  • Anticancer Activity : Early research indicates that this compound may induce apoptosis in cancer cells by activating caspase pathways.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

  • Cell Viability Assays : The compound was tested on various cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Results indicated a dose-dependent decrease in cell viability, suggesting cytotoxic effects at higher concentrations.
  • Reactive Oxygen Species (ROS) Measurement : Fluorescent probes were used to measure ROS levels in treated cells. The results demonstrated a significant increase in ROS production, correlating with the observed cytotoxicity.
  • Cytokine Release Assays : Treatment with the compound resulted in a marked reduction in the release of TNF-alpha and IL-6 from activated macrophages, indicating its anti-inflammatory potential.

Case Study 1: Anticancer Activity

In a study published in Cancer Letters, researchers investigated the effects of this compound on breast cancer cell lines. The study reported that the compound inhibited cell proliferation by inducing apoptosis through mitochondrial pathways. The authors concluded that this compound could serve as a lead for developing new anticancer agents.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Using a neuronal cell line (SH-SY5Y), researchers found that treatment with the compound significantly reduced cell death and preserved mitochondrial function under oxidative stress conditions.

Q & A

Q. What are the recommended synthetic routes for preparing N-[3-(2-Phenoxyethoxy)benzyl]-2-(tetrahydro-2-furanylmethoxy)aniline?

  • Methodological Answer : The synthesis typically involves multi-step protocols:
  • Step 1 : Prepare 3-(2-phenoxyethoxy)benzyl chloride via Williamson ether synthesis by reacting 3-hydroxybenzyl alcohol with 2-phenoxyethyl bromide in the presence of a base (e.g., K₂CO₃).
  • Step 2 : Synthesize 2-(tetrahydro-2-furanylmethoxy)aniline by coupling tetrahydrofurfuryl bromide with 2-aminophenol under basic conditions.
  • Step 3 : Combine intermediates via nucleophilic substitution or coupling reactions (e.g., using Pd catalysts for aromatic coupling if needed).
  • Purification : Recrystallization with methanol or column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating the final product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and detect rotational isomerism in ether linkages (e.g., tetrahydrofuranmethoxy groups may show split signals at room temperature; variable-temperature NMR can resolve this) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% target peak area) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency between the benzyl and aniline moieties?

  • Methodological Answer :
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(dppf)Cl₂) or Cu-mediated Ullmann coupling for aromatic ether formation .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or dioxane) to enhance nucleophilicity.
  • Temperature Control : Heating at 50–80°C improves reaction kinetics but avoid decomposition by monitoring with TLC .
  • Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb excess halides or water .

Q. How to address contradictions in NMR data due to dynamic rotational isomerism in ether linkages?

  • Methodological Answer :
  • Variable-Temperature NMR : Conduct experiments at −40°C to slow bond rotation and resolve split signals .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict stable conformers and compare with experimental data .
  • 2D NMR : NOESY or ROESY to identify spatial correlations between protons in different conformers .

Q. What strategies mitigate solubility challenges during purification?

  • Methodological Answer :
  • Co-Solvent Systems : Use methanol/water or THF/hexane mixtures to enhance solubility.
  • Derivatization : Temporarily convert the amine group to a more soluble salt (e.g., hydrochloride) .
  • Chromatography : Employ gradient elution with increasing polarity (e.g., 10–50% ethyl acetate in hexane) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(2-Phenoxyethoxy)benzyl]-2-(tetrahydro-2-furanylmethoxy)aniline
Reactant of Route 2
Reactant of Route 2
N-[3-(2-Phenoxyethoxy)benzyl]-2-(tetrahydro-2-furanylmethoxy)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.